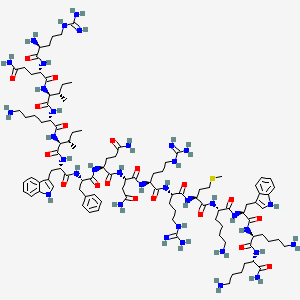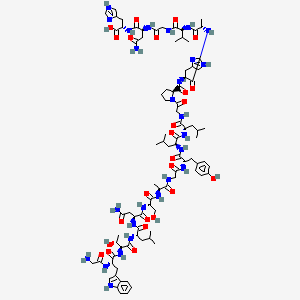
Antennapedia Peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antennapedia Peptide is a 16 amino acid peptide, originally derived from the 60 amino acid long homeodomain of the Drosophila transcription factor Antennapedia and is a member of the family of Cell-penetrating peptides.
Aplicaciones Científicas De Investigación
Biomarkers in Heart Failure Management
Research indicates that peptides, including natriuretic types like Antennapedia, are gaining recognition for their diagnostic and prognostic capabilities in heart failure (HF) management. These peptides are notable for their convenience as non-invasive markers offering critical information on disease severity and aiding in the detection, diagnosis, prognosis, and management of HF. Their role is expanding to potentially augment medical management, potentially decreasing mortality and readmission risks (Chow et al., 2017).
Peptides in Chronic Disease Prevention and Treatment
Bioactive peptides, including Antennapedia, are under exploration for their potential in preventing and treating chronic diseases. Studies underscore their diverse biological activities, hinting at their capabilities in areas like cardiovascular health, immunity, and cancer. These peptides have shown promising results in clinical trials, exhibiting antihypertensive, lipid-lowering, cytotoxic, immunomodulatory, and antimicrobial effects. Despite these advancements, further research and standardized methodologies are essential to fully harness their therapeutic potential (Cicero et al., 2017).
Peptides in Bone Healing and Regeneration
Antennapedia peptide's implications extend to bone tissue engineering, where its potential for bone healing and regeneration is being investigated. Research shows that certain peptides can stimulate bone healing responses, emerging as prospective candidates for clinical applications in this field. Though some peptides have reached clinical trial stages, the results are preliminary, necessitating additional research to better understand their mechanisms and potential in bone repair (Pountos et al., 2016).
Safety and Therapeutic Role of Biological Peptides
While peptides like Antennapedia are recognized for their therapeutic roles, their safety profiles are equally crucial. Research delves into both the beneficial and toxicological aspects of biologically active peptides. The primary concern revolves around their potential to induce various disorders through mechanisms like intestinal wall disruption and immunopathic damage. This highlights the importance of assessing the immunogenicity and toxicities of peptides before their integration into therapeutic or food production applications (Khan et al., 2018).
Propiedades
Número CAS |
188842-14-0 |
|---|---|
Fórmula molecular |
C₁₀₄H₁₆₈N₃₄O₂₀S |
Peso molecular |
2246.80 |
Nombre IUPAC |
(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C104H169N35O19S/c1-6-58(3)84(139-95(152)75(40-42-82(111)141)126-87(144)65(109)30-23-48-120-102(114)115)100(157)133-71(36-18-22-47-108)94(151)138-85(59(4)7-2)101(158)137-79(54-62-57-124-67-32-14-12-29-64(62)67)98(155)134-77(52-60-26-9-8-10-27-60)96(153)131-74(39-41-81(110)140)92(149)136-80(55-83(112)142)99(156)130-73(38-25-50-122-104(118)119)89(146)128-72(37-24-49-121-103(116)117)90(147)132-76(43-51-159-5)93(150)127-70(35-17-21-46-107)91(148)135-78(53-61-56-123-66-31-13-11-28-63(61)66)97(154)129-69(34-16-20-45-106)88(145)125-68(86(113)143)33-15-19-44-105/h8-14,26-29,31-32,56-59,65,68-80,84-85,123-124H,6-7,15-25,30,33-55,105-109H2,1-5H3,(H2,110,140)(H2,111,141)(H2,112,142)(H2,113,143)(H,125,145)(H,126,144)(H,127,150)(H,128,146)(H,129,154)(H,130,156)(H,131,153)(H,132,147)(H,133,157)(H,134,155)(H,135,148)(H,136,149)(H,137,158)(H,138,151)(H,139,152)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t58-,59-,65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,84-,85-/m0/s1 |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |
Secuencia |
One Letter Code: RQIKIWFQNRRMKWKK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










